molecular formula C16H16ClNO4S B2655001 Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate CAS No. 2034257-28-6

Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate

Cat. No. B2655001
M. Wt: 353.82
InChI Key: JZAKAVPZLKHANP-UHFFFAOYSA-N
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Description

“Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . The compound also has a chloro group attached to the thiophene ring, a methoxyethyl group, and a carbamoyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The thiophene ring, a heterocyclic compound, would contribute to the compound’s aromaticity. The chloro group would likely make the compound more polar, and the methoxyethyl and carbamoyl groups could participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The thiophene ring might undergo electrophilic aromatic substitution reactions, and the chloro group could be replaced by other groups in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chloro group might increase its polarity and affect its solubility in different solvents. The thiophene ring could contribute to its stability and reactivity .

Scientific Research Applications

Photophysical Properties and Quantum Yields

Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives have been synthesized and investigated for their unique photophysical properties. These compounds, including variations with methoxy and cyano groups, exhibit significant enhancements in quantum yield and luminescence properties, dependent on the substituent group, which could have implications in materials science and photonic applications (Kim et al., 2021).

Synthesis of Intermediates for Natural Products

The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a crucial intermediate for the total synthesis of bisbibenzyls (a series of natural products with diverse biological activities), highlights the compound's relevance in organic synthesis and the development of pharmaceuticals (Lou Hong-xiang, 2012).

Chemosensory Applications

Novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups, such as methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate, demonstrate the compound's potential in developing selective and colorimetric fluoride chemosensors. This application is critical in environmental monitoring and analytical chemistry (Ma et al., 2013).

Nitroxide-Mediated Photopolymerization

A derivative of methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate, designed as a photoiniferter, showcases its application in nitroxide-mediated photopolymerization, contributing to advancements in polymer chemistry and material science (Guillaneuf et al., 2010).

Biological Activities and Fungicidal Properties

Compounds synthesized from methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate, such as benzothiophene-substituted oxime ether strobilurins, have shown promising fungicidal activities against a range of pathogens, indicating the compound's importance in agricultural chemistry and the development of new fungicides (Tu et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential use in pharmaceuticals, organic synthesis, material science, among others .

properties

IUPAC Name

methyl 4-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-21-12(13-7-8-14(17)23-13)9-18-15(19)10-3-5-11(6-4-10)16(20)22-2/h3-8,12H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAKAVPZLKHANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate

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